2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
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Overview
Description
2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H7NO2·HCl It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the oxidation of pyrrole to obtain pyrrole-2,5-dicarboxylic acid, followed by acidification to yield the desired compound . Another method includes the ring-closing metathesis (RCM) of N-Boc-di-allylamine, followed by directed alkoxycarbonylation and enzymatic kinetic resolution .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to pyrrole-2,5-dicarboxylic acid.
Reduction: Formation of reduced derivatives.
Substitution: Reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole-2,5-dicarboxylic acid, while reduction can produce various reduced derivatives.
Scientific Research Applications
2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: A derivative with similar structural features but different functional groups.
N-Boc-2,5-dihydro-1H-pyrrole: Another derivative used in synthetic chemistry.
Uniqueness
2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activity distinguish it from other similar compounds.
Properties
IUPAC Name |
2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBONQQTYSBKKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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